molecular formula C19H21Cl2N3O B6579610 2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide CAS No. 28889-52-3

2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B6579610
CAS No.: 28889-52-3
M. Wt: 378.3 g/mol
InChI Key: UUJZCKLZWCRRMM-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2-chloro group, linked via an ethyl chain to a piperazine ring bearing a 4-chlorophenyl moiety. Its structure is optimized for interactions with dopamine receptors, particularly D4 subtypes, due to the dual chloro-substituents and piperazine-ethyl linker . The chloro groups enhance lipophilicity and receptor binding, while the ethyl chain provides conformational flexibility for target engagement.

Properties

IUPAC Name

2-chloro-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O/c20-15-5-7-16(8-6-15)24-13-11-23(12-14-24)10-9-22-19(25)17-3-1-2-4-18(17)21/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJZCKLZWCRRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with ethylene oxide to form 1-(4-chlorophenyl)piperazine.

    Coupling with Benzoyl Chloride: The piperazine intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.

    Oxidation and Reduction: The benzamide and piperazine moieties can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced products such as amines or alcohols.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antihistamine and its potential use in treating neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. For example, its interaction with histamine H1 receptors can lead to antihistaminic effects, while its binding to dopamine receptors may influence neurological functions.

Comparison with Similar Compounds

Structural Variations and Receptor Affinity

The table below highlights key structural analogs and their pharmacological profiles:

Compound Name Structural Variations Receptor Affinity/Selectivity Key Findings
2-Chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide 2-Cl benzamide; 4-Cl-phenylpiperazine; ethyl linker High D4 selectivity (Ki < 10 nM) Potent D4 ligand due to chloro-substituents and optimal linker length .
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide 3-OCH3 benzamide; 4-Cl-phenylpiperazine; ethyl linker D4 Ki = 2.3 nM; D2/D3 > 1000-fold selectivity Methoxy group reduces steric hindrance, enhancing D4 binding .
4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1) 4-Cl benzamide; ketone in linker; phenylpiperazine Not reported Ketone may rigidify the linker, potentially reducing receptor affinity .
4-Chloro-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzamide 4-Cl benzamide; 2-F-phenylpiperazine; ketone linker Not reported Fluorine’s electronegativity may alter electronic properties vs. chloro .
2-Chloro-N-{4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}benzamide (CAS 674296-57-2) 2-Cl benzamide; thienylcarbonyl-piperazine; phenyl linker Not reported Thienyl group introduces sulfur, potentially affecting hydrophobic interactions .

Key Structural and Pharmacological Insights

Substituent Position on Benzamide :

  • The 2-chloro substituent in the parent compound enhances D4 binding compared to 3-methoxy () or 4-chloro analogs (). Steric and electronic effects likely drive this difference, as ortho-substituents may better complement the receptor’s binding pocket .

The 4-chlorophenyl group’s strong electron-withdrawing nature stabilizes charge-transfer interactions in the D4 binding site .

Linker Flexibility :

  • The ethyl linker in the parent compound allows optimal spacing between the benzamide and piperazine moieties. Analogs with ketone-containing linkers (e.g., ) introduce rigidity, which may hinder conformational adjustments needed for high-affinity binding .

Heterocyclic Replacements: Substituting the benzamide with a thienylcarbonyl group () introduces a sulfur atom, which could alter hydrophobic interactions or hydrogen bonding.

Research Findings and Implications

  • Selectivity for Dopamine D4 : The parent compound’s dual chloro-substituents and flexible ethyl linker make it highly selective for D4 over D2/D3 receptors, a critical feature for minimizing off-target effects in neurological therapies .
  • Role of Halogens : Chlorine’s lipophilicity and size enhance binding compared to smaller substituents like fluorine () or polar groups like methoxy ().
  • Synthetic Accessibility : The parent compound’s piperazine-ethyl-benzamide scaffold is synthetically versatile, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Biological Activity

2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C21H26ClN3O
  • Molecular Weight : 403.9 g/mol
  • CAS Number : 1049414-74-5

The compound features a benzamide structure with a chloro substituent and a piperazine moiety, which is common in many pharmacologically active compounds. The presence of these functional groups is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of related compounds featuring the piperazine structure. For instance, derivatives of piperazine have shown significant antimicrobial activity compared to standard drugs such as ciprofloxacin and fluconazole. In vitro assays demonstrated that certain piperazine derivatives exhibited comparable or superior activity against various bacterial strains .

Anticancer Activity

The anticancer properties of compounds similar to this compound have been investigated through MTT assays. These studies revealed that some derivatives possess notable cytotoxic effects against cancer cell lines, although they were less potent than established chemotherapeutic agents like 5-fluorouracil . The molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer progression.

The mechanism by which piperazine derivatives exert their biological effects often involves modulation of neurotransmitter systems or inhibition of specific enzymes. For example, some studies suggest that these compounds may act as inhibitors of certain kinases involved in cancer pathways, thereby hindering tumor growth and proliferation .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl) derivatives and evaluated their biological activities. The results indicated significant antimicrobial and anticancer activities among some synthesized compounds .
  • Molecular Docking Studies : Molecular docking simulations using Schrodinger software provided insights into the binding affinities of these compounds to various biological targets, suggesting potential pathways for therapeutic applications .
  • Inhibition Studies : Research on benzamides has shown that certain derivatives can inhibit RET kinase activity, which is crucial for cancer therapy. Compounds containing the piperazine moiety demonstrated moderate to high potency in inhibiting this kinase, indicating their potential as lead compounds in drug development .

Summary Table of Biological Activities

Activity Type Compound Activity Level Reference
AntimicrobialVariousSignificant
AnticancerSelectedModerate
Kinase InhibitionPiperazine DerivativesModerate to High

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